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molecular formula C10H8O4 B191047 5,7-Dihydroxy-4-methylcoumarin CAS No. 2107-76-8

5,7-Dihydroxy-4-methylcoumarin

Cat. No. B191047
M. Wt: 192.17 g/mol
InChI Key: QNVWGEJMXOQQPM-UHFFFAOYSA-N
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Patent
US07420054B2

Procedure details

A mixture of 2.77 g (22 mmol) of phloroglucinol and 2.6 g (20 mmol) of ethyl acetoacetate were melted together, the mixture was cooled, and 40 ml of a mixture of sulfuric acid/water (75% w/w) was added rapidly to the semi-solid mass. The mixture was stirred for 24 h, during which time a semi-solid mass formed. It was poured into a mixture of ice/water (300 ml) containing 5 g of sodium acetate and the precipitate was recovered by suction filtration.
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[C:10](OCC)(=[O:15])[CH2:11][C:12]([CH3:14])=O.S(=O)(=O)(O)O.O.C([O-])(=O)C.[Na+]>>[OH:2][C:1]1[CH:9]=[C:7]([OH:8])[CH:6]=[C:4]2[C:3]=1[C:12]([CH3:14])=[CH:11][C:10](=[O:15])[O:5]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.77 g
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Two
Name
mixture
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O.O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h, during which time a semi-solid mass
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
the precipitate was recovered by suction filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OC1=C2C(=CC(OC2=CC(=C1)O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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